molecular formula C19H19F2N5O3S2 B11310028 N-(3-fluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-fluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11310028
M. Wt: 467.5 g/mol
InChI Key: OPBJIWMJERMQRR-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: is a complex organic compound that features a combination of fluorinated phenyl groups, a triazole ring, and a sulfonamide moiety

Preparation Methods

The synthesis of N-(3-FLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the triazole-sulfonamide intermediate.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-(3-FLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-FLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to the presence of the triazole ring, which is known for its biological activity.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group is known for its ability to mimic natural substrates, allowing the compound to interfere with biological pathways.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and sulfonamide-containing molecules. For example:

    N-(4-FLUOROPHENYL)-2-[(5-{[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: This compound has a similar structure but with different positions of the fluorophenyl groups.

    N-(3-CHLOROPHENYL)-2-[(5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: This compound replaces the fluorine atoms with chlorine, potentially altering its chemical and biological properties.

The uniqueness of N-(3-FLUOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which can confer unique reactivity and biological activity.

Properties

Molecular Formula

C19H19F2N5O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C19H19F2N5O3S2/c1-25-17(11-26(31(2,28)29)16-8-6-13(20)7-9-16)23-24-19(25)30-12-18(27)22-15-5-3-4-14(21)10-15/h3-10H,11-12H2,1-2H3,(H,22,27)

InChI Key

OPBJIWMJERMQRR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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